molecular formula C12H12BrNO B3232023 Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)- CAS No. 1332766-86-5

Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)-

Cat. No.: B3232023
CAS No.: 1332766-86-5
M. Wt: 266.13 g/mol
InChI Key: KRBHSLQGIXVZTN-UHFFFAOYSA-N
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Description

Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromomethyl group at the 4-position, a methyl group at the 5-position, and a 4-methylphenyl group at the 2-position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of α-bromoacetophenone derivatives with formamide or its derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of oxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to form dihydro- or tetrahydro-oxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New oxazole derivatives with various functional groups.

    Oxidation Reactions: Alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: Dihydro- or tetrahydro-oxazole derivatives.

Scientific Research Applications

Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)- has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents.

    Biological Studies: The compound is used to study the interaction of oxazole derivatives with biological targets, such as enzymes and receptors.

    Material Science: Oxazole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and natural products.

Mechanism of Action

The mechanism of action of Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit the function of the target molecule, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with no substituents.

    Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.

    Thiazole: A similar five-membered ring with sulfur instead of oxygen.

    Benzoxazole: An oxazole fused with a benzene ring.

Uniqueness

Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromomethyl group allows for further functionalization, making it a versatile intermediate in chemical synthesis. Additionally, the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications.

Properties

IUPAC Name

4-(bromomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBHSLQGIXVZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226967
Record name 4-(Bromomethyl)-5-methyl-2-(4-methylphenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332766-86-5
Record name 4-(Bromomethyl)-5-methyl-2-(4-methylphenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332766-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-5-methyl-2-(4-methylphenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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